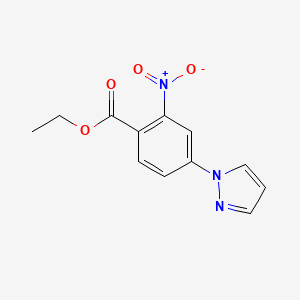

Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-nitro-4-pyrazol-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c1-2-19-12(16)10-5-4-9(8-11(10)15(17)18)14-7-3-6-13-14/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXZTAMHMOVJEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)N2C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201205182 | |

| Record name | Benzoic acid, 2-nitro-4-(1H-pyrazol-1-yl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201205182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375064-66-6 | |

| Record name | Benzoic acid, 2-nitro-4-(1H-pyrazol-1-yl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375064-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-nitro-4-(1H-pyrazol-1-yl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201205182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (CAS No. 1375064-66-6), a key intermediate in pharmaceutical and agrochemical research.[1][2] The document details a robust synthetic protocol via nucleophilic aromatic substitution (SNAr), elucidates the underlying reaction mechanism, and presents a full suite of analytical characterization data. This guide is intended for researchers, medicinal chemists, and drug development professionals who require a practical and scientifically grounded understanding of this valuable heterocyclic building block.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus is a privileged five-membered heterocyclic scaffold that has become a cornerstone in modern drug discovery.[3][4] Its unique structural and electronic properties allow for diverse substitutions, leading to a wide spectrum of biological activities.[5][6] Pyrazole derivatives are integral components of numerous FDA-approved drugs, including anti-inflammatory agents like celecoxib, kinase inhibitors for cancer therapy such as ibrutinib, and antiviral medications.[3][6][7] The metabolic stability of the pyrazole ring is a significant factor contributing to its prevalence in newly developed therapeutic agents.[3]

This compound serves as a versatile intermediate, combining the reactive potential of the nitro-activated benzene ring with the pharmacologically significant pyrazole moiety.[1] Its structure is primed for further chemical modification, making it an invaluable building block for constructing complex, high-potency molecules targeted at a range of therapeutic areas, from kinase inhibition to anti-inflammatory pathways.[1]

Synthesis Methodology: A Mechanistic Approach

The synthesis of this compound is most efficiently achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway leverages a highly activated aromatic system to facilitate the displacement of a suitable leaving group by the pyrazole nucleophile.

Retrosynthetic Analysis & Reaction Scheme

The logical disconnection for the target molecule breaks the C-N bond between the benzene and pyrazole rings. This points to a synthesis strategy involving the reaction of an activated ethyl nitrobenzoate derivative with pyrazole. The precursor of choice is Ethyl 4-fluoro-2-nitrobenzoate, where the fluorine atom serves as an excellent leaving group in SNAr reactions.

Reaction Scheme:

Caption: Synthesis of this compound from Ethyl 4-fluoro-2-nitrobenzoate and Pyrazole.

Caption: Synthesis of this compound from Ethyl 4-fluoro-2-nitrobenzoate and Pyrazole.

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The success of this reaction is critically dependent on three factors:

-

An Activated Aromatic Ring: The presence of a strong electron-withdrawing group (EWG), such as the nitro group (-NO₂) ortho or para to the leaving group, is essential. The nitro group powerfully depletes the electron density of the aromatic ring, making it susceptible to attack by a nucleophile.[8][9]

-

A Good Leaving Group: Halogens, particularly fluorine, are effective leaving groups. Although the C-F bond is strong, the rate-determining step is the initial nucleophilic attack. Fluorine's high electronegativity enhances the electrophilicity of the carbon atom it is attached to, accelerating this first step.[8][9]

-

A Strong Nucleophile: The deprotonated pyrazole anion acts as the nucleophile.

The mechanism is visualized below.

Caption: The SNAr mechanism showing the formation of the resonance-stabilized Meisenheimer complex.

Experimental Protocol: Synthesis

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

Ethyl 4-fluoro-2-nitrobenzoate (1.0 eq)

-

Pyrazole (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Ethyl 4-fluoro-2-nitrobenzoate and anhydrous DMF.

-

Add pyrazole followed by anhydrous potassium carbonate to the stirred solution.

-

Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.

-

Purify the crude product by recrystallization from ethanol to yield this compound as a solid.

Rationale for Experimental Choices

-

Base (K₂CO₃): A non-nucleophilic base is crucial to deprotonate the pyrazole, generating the active nucleophile without competing in the substitution reaction. K₂CO₃ is a cost-effective and efficient choice.

-

Solvent (DMF): A polar aprotic solvent like DMF is ideal. It effectively solvates the potassium cation of the base, enhancing the nucleophilicity of the pyrazole anion, and is stable at the required reaction temperatures.

-

Temperature (80-90 °C): This temperature provides sufficient thermal energy to overcome the activation barrier of the rate-determining step without causing significant degradation of reactants or products.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 1375064-66-6 | [1] |

| Molecular Formula | C₁₂H₁₁N₃O₄ | [1] |

| Molecular Weight | 261.23 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | (Predicted) |

| Purity | ≥97% | [1] |

| Storage | Room temperature, dry | [1] |

Spectroscopic Analysis Workflow

The following diagram outlines the standard workflow for the comprehensive characterization of the synthesized compound.

Caption: Experimental workflow for the purification and characterization of the target compound.

¹H NMR Spectroscopy

Experimental Protocol: A sample (5-10 mg) is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆. The spectrum is acquired on a 400 MHz or higher spectrometer, using tetramethylsilane (TMS) as an internal standard (0.00 ppm).[10]

Predicted ¹H NMR Data (in CDCl₃):

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ethyl (-CH₃) | ~1.45 | Triplet (t) | ~7.1 | 3H |

| Ethyl (-CH₂) | ~4.50 | Quartet (q) | ~7.1 | 2H |

| Pyrazole H-4 | ~6.55 | Triplet (t) | ~2.2 | 1H |

| Pyrazole H-5 | ~7.80 | Doublet (d) | ~2.5 | 1H |

| Benzoate H-5 | ~8.00 | Doublet (d) | ~8.5 | 1H |

| Benzoate H-6 | ~8.25 | Doublet of Doublets (dd) | ~8.5, ~2.0 | 1H |

| Pyrazole H-3 | ~8.40 | Doublet (d) | ~1.8 | 1H |

| Benzoate H-3 | ~8.55 | Doublet (d) | ~2.0 | 1H |

Interpretation:

-

The ethyl ester group is clearly identified by the upfield triplet and quartet.

-

The three distinct signals for the pyrazole protons confirm its incorporation and substitution pattern.

-

The four protons on the benzoate ring show complex splitting patterns characteristic of a 1,2,4-trisubstituted system, with shifts moved downfield due to the electron-withdrawing effects of the nitro and ester groups.

¹³C NMR Spectroscopy

Experimental Protocol: The same sample prepared for ¹H NMR can be used. A proton-decoupled ¹³C NMR spectrum is acquired on a 100 MHz or higher spectrometer.[10]

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ethyl (-CH₃) | ~14.2 |

| Ethyl (-CH₂) | ~62.5 |

| Pyrazole C-4 | ~110.0 |

| Benzoate C-5 | ~118.5 |

| Benzoate C-3 | ~122.0 |

| Benzoate C-1 | ~128.0 |

| Benzoate C-6 | ~131.0 |

| Pyrazole C-5 | ~133.0 |

| Benzoate C-4 | ~142.0 |

| Pyrazole C-3 | ~144.0 |

| Benzoate C-2 | ~149.0 |

| Ester (C=O) | ~164.0 |

Interpretation: The spectrum should show 12 distinct carbon signals, corresponding to the 12 unique carbon atoms in the molecule. The downfield signals at ~164.0 ppm and ~149.0 ppm are characteristic of the ester carbonyl and the nitro-bearing aromatic carbon, respectively.

Infrared (IR) Spectroscopy

Experimental Protocol: The spectrum is acquired using an FT-IR spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[10]

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3150 - 3050 | Medium |

| Aliphatic C-H stretch | 3000 - 2850 | Medium |

| Ester C=O stretch | 1730 - 1715 | Strong |

| Asymmetric NO₂ stretch | 1530 - 1515 | Strong |

| Aromatic C=C stretch | 1610 - 1580 | Medium |

| Symmetric NO₂ stretch | 1355 - 1340 | Strong |

| Ester C-O stretch | 1300 - 1150 | Strong |

Interpretation: The most diagnostic peaks are the strong absorptions for the ester carbonyl (C=O) around 1725 cm⁻¹ and the two strong bands for the nitro group (NO₂) at approximately 1520 cm⁻¹ and 1350 cm⁻¹. The presence of these bands provides compelling evidence for the successful synthesis of the target structure.[11][12]

Mass Spectrometry (MS)

Experimental Protocol: The sample is analyzed by an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Predicted Mass Spectrometry Data (EI):

| Fragment | Predicted m/z | Interpretation |

| [M]⁺ | 261 | Molecular Ion |

| [M - OCH₂CH₃]⁺ | 216 | Loss of ethoxy radical |

| [M - NO₂]⁺ | 215 | Loss of nitro group |

| [M - COOCH₂CH₃]⁺ | 188 | Loss of ethyl carboxylate radical |

Interpretation: The mass spectrum should show a clear molecular ion peak [M]⁺ at m/z = 261, confirming the molecular weight of the compound.[1] Characteristic fragmentation patterns, such as the loss of the ethoxy group or the entire ester functionality, further validate the proposed structure.

Conclusion

This guide has detailed a reliable and well-rationalized method for the synthesis of this compound. The SNAr reaction between Ethyl 4-fluoro-2-nitrobenzoate and pyrazole provides a direct and efficient route to this valuable intermediate. The comprehensive characterization protocol, employing NMR, IR, and MS techniques, provides a robust framework for verifying the structural integrity and purity of the final product. The information and procedures contained herein are designed to empower researchers in medicinal chemistry and related fields to confidently synthesize and utilize this versatile molecular building block for the development of novel therapeutic agents.

References

- Vertex AI Search. The Role of Pyrazole Derivatives in Modern Drug Discovery.

- ResearchGate. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.

- PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

- PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.

- Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.

- The Royal Society of Chemistry. Supporting information.

- PubChem. Ethyl 2-nitrobenzoate | C9H9NO4 | CID 69123.

- MySkinRecipes. This compound.

- Benchchem. Spectroscopic Profile of Ethyl 2-(1H-pyrazol-1-yl)benzoate: A Technical Guide.

- The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry.

- National Institute of Standards and Technology. Ethyl 2-nitrobenzoate - the NIST WebBook.

- National Institute of Standards and Technology. Ethyl 2-nitrobenzoate - the NIST WebBook.

- Benchchem. Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs. 1-Fluoro-2-nitrobenzene in Nucleophilic Aromatic Substitution.

- Chemistry Stack Exchange. (2020). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene.

- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- YouTube. (2019). Nucleophilic Aromatic Substitution.

- National Institute of Standards and Technology. Ethyl 2-nitrobenzoate - the NIST WebBook.

- NXYCHEM. This compound,1375064-66-6.

- Sigma-Aldrich. ethyl 4-(((5-nitro-2-furyl)methyl)sulfonyl)benzoate.

- SciRP.org. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation.

- Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- ResearchGate. FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate,...

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound,1375064-66-6 [rovathin.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]

- 12. researchgate.net [researchgate.net]

Spectroscopic Profile of Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate (CAS No. 1375064-66-6). As direct experimental spectra for this specific molecule are not widely published, this document synthesizes predictive data based on established principles of spectroscopic interpretation and extensive data from analogous compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, purification, and characterization of novel heterocyclic compounds.

The elucidation of a molecule's structure is a cornerstone of chemical research and development. A multi-spectroscopic approach, integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a self-validating system for structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle.

Molecular Structure and Synthesis Context

This compound is a substituted aromatic compound featuring an ethyl ester, a nitro group, and a pyrazole ring attached to a central benzene ring. The strategic placement of these functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals.[1]

The synthesis of N-arylpyrazoles, such as the core of this molecule, can be achieved through various methods, including copper-catalyzed N-arylation of pyrazole with a suitable aryl halide or through condensation reactions.[2][3] Understanding the expected spectroscopic signature is crucial for monitoring the progress of such reactions and confirming the identity of the final product.

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway for this compound.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Accurately weigh 5-10 mg of the purified solid and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure complete dissolution.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. For the ¹³C spectrum, a proton-decoupled experiment is typically used to obtain singlets for each unique carbon. 2D NMR experiments like COSY and HSQC can be performed to further confirm assignments.

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum.

Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer and detected.

Figure 3: General Experimental Workflow for the Characterization of a Novel Synthesized Compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. By integrating the predicted data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can establish a robust analytical framework for the identification and characterization of this and structurally related compounds. The causality behind the predicted spectral features is grounded in fundamental principles and data from analogous structures, offering a reliable reference for experimental work. The provided protocols outline the standard methodologies for obtaining high-quality spectroscopic data, essential for ensuring the scientific integrity of any research involving novel chemical entities.

References

- Benchchem. (2025).

-

MDPI. (2010). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. [Link]

-

NIH. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC. [Link]

-

Spectroscopy Online. (2023). Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. [Link]

-

PubMed. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

NIH. (n.d.). Ethyl 2-nitrobenzoate. PubChem. [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl 2-nitrobenzoate. NIST WebBook. [Link]

-

NIH. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. [Link]

-

ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

-

Organic Chemistry Portal. (n.d.). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. [Link]

-

ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]

-

Wiley Online Library. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. [Link]

-

MDPI. (2022). Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis. [Link]

-

ACS Publications. (2003). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl 2-nitrobenzoate. NIST WebBook. [Link]

-

ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for.... [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl 2-nitrobenzoate. NIST WebBook. [Link]

-

NXBIO. (n.d.). This compound,1375064-66-6. [Link]

-

SciRP.org. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. [Link]

-

Journal of Al-Nahrain University. (2012). Synthesis of New Benzoxadiazole compounds Derived from ethyl-4- (7- nitro-2. [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 4-nitrobenzoate. [Link]

-

ResearchGate. (2017). HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl.... [Link]

-

ResearchGate. (2021). FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate,.... [Link]

Sources

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole-Containing Building Blocks

Executive Summary

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and synthetic accessibility have cemented its role in a multitude of clinically successful drugs, from the anti-inflammatory celecoxib (Celebrex®) to potent kinase inhibitors like crizotinib (Xalkori®) used in oncology.[3][4][5][6][7] The unique physicochemical properties of the pyrazole core—acting as both a hydrogen bond donor and acceptor—allow for fine-tuning of molecular interactions with biological targets, making it an indispensable tool for drug development professionals.[3] This guide provides an in-depth exploration of the strategic synthesis of novel pyrazole building blocks, moving from foundational retrosynthetic analysis to advanced, late-stage functionalization techniques that are critical for modern drug discovery programs.

Part I: The Pyrazole Core - A Retrosynthetic Blueprint

A robust synthetic strategy begins with a clear understanding of how a target molecule can be deconstructed into readily available starting materials. For the pyrazole core, two primary retrosynthetic disconnections dominate the landscape:

-

The [3+2] Cyclocondensation Approach: This is the most classical and widely used strategy. The pyrazole ring is envisioned as the product of a reaction between a three-carbon (C-C-C) electrophilic unit and a two-nitrogen (N-N) nucleophilic unit. This disconnection leads directly to foundational methods like the Knorr synthesis.

-

The [3+2] Cycloaddition Approach: This powerful alternative views the ring as being formed from a 1,3-dipole and a dipolarophile. This pathway is central to methods utilizing diazo compounds and alkynes or alkenes.

These conceptual blueprints guide the chemist in selecting the most efficient and regioselective route to the desired pyrazole scaffold.

Caption: Key retrosynthetic disconnections for the pyrazole core.

Part II: Foundational Synthetic Methodologies

Trustworthiness in synthesis relies on mastering the foundational reactions that have been validated over decades of research.

The Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this reaction involves the condensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound, typically under acidic or basic conditions.[8][9][10]

Causality of Experimental Choice: The choice of a 1,3-dicarbonyl precursor is driven by its inherent 1,3-dielectrophilic nature, which perfectly complements the 1,2-dinucleophilic character of hydrazine. The reaction proceeds through the formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[11]

Critical Limitation - Regioselectivity: The primary challenge of the Knorr synthesis arises when using an unsymmetrical 1,3-dicarbonyl. The initial nucleophilic attack by hydrazine can occur at either of the two distinct carbonyl carbons, leading to a mixture of regioisomeric pyrazole products.[8] The reaction outcome is highly sensitive to factors like pH, solvent, and the steric and electronic properties of the substituents on the dicarbonyl, making precise control a significant experimental hurdle.[8]

Protocol 1: Classic Knorr Synthesis of 1,3,5-Triphenylpyrazole

-

Reactants: 1,3-Diphenyl-1,3-propanedione (Dibenzoylmethane), Phenylhydrazine, Glacial Acetic Acid.

-

Step 1: Dissolution. In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,3-diphenyl-1,3-propanedione (10 mmol, 1.0 eq) in 30 mL of glacial acetic acid.

-

Step 2: Reagent Addition. Add phenylhydrazine (11 mmol, 1.1 eq) to the solution dropwise at room temperature. The addition is slightly exothermic.

-

Step 3: Reaction. Heat the reaction mixture to reflux (approx. 118°C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Step 4: Isolation. After completion, allow the mixture to cool to room temperature, during which the product will begin to crystallize. Pour the mixture into 100 mL of ice-cold water to precipitate the product fully.

-

Step 5: Purification. Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. Recrystallize the crude solid from ethanol to yield pure 1,3,5-triphenylpyrazole as white crystals.

1,3-Dipolar Cycloaddition

This method offers an elegant and often highly regioselective route to pyrazoles by reacting a diazo compound (the 1,3-dipole) with an alkyne or alkene (the dipolarophile). The reaction initially forms a pyrazoline (if an alkene is used), which can then be oxidized to the corresponding pyrazole.[12]

Causality of Experimental Choice: This approach is mechanistically distinct from condensation and leverages the complementary frontier molecular orbitals of the dipole and dipolarophile. A significant advantage is that many variations can be performed under mild, catalyst-free thermal conditions, especially with stable α-diazocarbonyl compounds.[13][14] This "click chemistry" characteristic makes it a highly reliable and atom-economical method for pyrazole construction.[15]

Part III: Modern and Advanced Synthetic Strategies

To meet the demands of high-throughput screening and complex molecule synthesis, modern methodologies prioritize efficiency, sustainability, and atom economy.

Multicomponent Reactions (MCRs)

MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial parts of all starting materials.[16][17] These reactions are exceptionally efficient, reducing waste, saving time, and simplifying synthetic procedures.[18] Four-component syntheses of highly substituted pyranopyrazoles, for example, can be achieved by reacting an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate in a single, catalyst-free step.[19]

Caption: Workflow for a four-component pyrazole synthesis.

Green Chemistry Approaches

Modern synthesis increasingly emphasizes sustainability.[20] For pyrazole synthesis, this translates to:

-

Microwave-Assisted Synthesis: Microwaves provide rapid, uniform heating, drastically reducing reaction times from hours to minutes and often improving yields.[21][22]

-

Ultrasound Irradiation: Sonication can promote reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation, often enabling milder overall reaction conditions.[23]

-

Aqueous Media: Utilizing water as a solvent is an environmentally benign and cost-effective strategy that is gaining traction for certain pyrazole syntheses.[20]

Protocol 2: Microwave-Assisted, Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative

-

Reactants: Aromatic aldehyde (1 mmol), Malononitrile (1 mmol), Ethyl acetoacetate (1 mmol), Hydrazine hydrate (1.2 mmol), Ethanol, Piperidine (catalytic).

-

Step 1: Preparation. In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the aromatic aldehyde, malononitrile, ethyl acetoacetate, and 3 mL of ethanol.

-

Step 2: Reagent Addition. Add hydrazine hydrate followed by 2-3 drops of piperidine to the vial.

-

Step 3: Microwave Irradiation. Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100°C with a power of 250W for 5-7 minutes.

-

Step 4: Isolation. After the reaction, cool the vial to room temperature. The product will typically precipitate from the solution.

-

Step 5: Purification. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product is often of high purity, but can be recrystallized if necessary.[22]

Part IV: Post-Synthesis Functionalization - Diversifying the Core

Synthesizing the pyrazole core is often just the beginning. Late-stage functionalization is a powerful strategy to rapidly generate analogues for structure-activity relationship (SAR) studies.

Transition-Metal-Catalyzed C-H Functionalization

Direct C-H functionalization has revolutionized synthetic chemistry by allowing for the modification of C-H bonds without the need for pre-functionalized starting materials like halides or boronic acids.[24][25][26] This approach is highly atom-economical and efficient.

Causality of Regioselectivity: The pyrazole ring presents multiple C-H bonds for potential functionalization (C3, C4, C5). The inherent electronics of the ring and the choice of catalytic system dictate the regiochemical outcome:

-

C4-Position: This position is the most electron-rich and nucleophilic, making it susceptible to electrophilic aromatic substitution-type pathways.[25][27]

-

C5-Position: This position is adjacent to the pyrrole-like N1 nitrogen and is the most acidic C-H bond, making it amenable to deprotonation-based functionalization pathways.[25][27]

-

Directing Groups: By installing a directing group on the N1 nitrogen, it is possible to steer a metal catalyst (commonly palladium or rhodium) to a specific C-H bond (typically C5), enabling highly selective arylations, alkenylations, and alkylations.[28]

Caption: Key sites for post-synthesis functionalization on the pyrazole ring.

N-Arylation and N-Alkylation

Modification of the N1 position is crucial for modulating properties like solubility, metabolic stability, and target engagement. The classic method for N-arylation is the copper-catalyzed Ullmann condensation , which couples the pyrazole N-H with an aryl halide.[29][30][31][32] Modern variations of this reaction employ ligands to enable milder reaction conditions and broader substrate scope.[33]

Part V: Data-Driven Insights & Conclusion

The choice of synthetic strategy is a multi-parameter decision based on the desired substitution pattern, required scale, and available resources.

Table 1: Comparison of Key Pyrazole Synthetic Strategies

| Method | Precursors | Key Features/Advantages | Limitations/Challenges |

| Knorr Synthesis | Hydrazine, 1,3-Dicarbonyl | Readily available starting materials; robust and well-understood. | Poor regioselectivity with unsymmetrical precursors; often requires harsh conditions.[8] |

| 1,3-Dipolar Cycloadd. | Diazo Compound, Alkyne | High regioselectivity; atom-economical; can be catalyst-free.[13][14] | Availability and stability of some diazo precursors can be a concern. |

| Multicomponent Rxn | 3+ simple molecules | High efficiency and convergence; rapid generation of complexity.[16][17] | Optimization can be complex; mechanism may be difficult to elucidate. |

| C-H Functionalization | Pyrazole Core, Coupling Partner | Late-stage modification; high atom economy; avoids pre-functionalization.[24][25] | Regioselectivity can be challenging without directing groups; catalyst cost.[34][35] |

The pyrazole scaffold continues to be a cornerstone of modern drug discovery due to its proven biological activity and synthetic tractability.[3][36] While foundational methods like the Knorr synthesis remain valuable, the field is rapidly advancing through the adoption of multicomponent reactions, green chemistry principles, and powerful late-stage C-H functionalization techniques. For the research scientist, a deep understanding of this diverse synthetic toolkit is paramount. It enables not only the efficient construction of a desired pyrazole core but also the strategic and rapid diversification necessary to transform a simple building block into a life-saving therapeutic.

References

-

The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Vuluga, D., Legros, J., Crousse, B., & Bonnet-Delpon, D. (2009). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry, 11(2), 157-159. Available from: [Link]

-

Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210. Available from: [Link]

-

Bara, A. A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5424. Available from: [Link]

-

Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Request PDF. Available from: [Link]

-

Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210. Available from: [Link]

-

Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. OUCI. Available from: [Link]

-

Alam, M., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4699. Available from: [Link]

-

Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2024). Request PDF. Available from: [Link]

-

A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. (n.d.). Taylor & Francis. Available from: [Link]

-

Bara, A. A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Available from: [Link]

-

Ahmad, A., Rao, S., & Shetty, N. S. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13(42), 29775-29798. Available from: [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (n.d.). Future Science. Available from: [Link]

-

Alam, M., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available from: [Link]

-

Zhou, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. PubMed. Available from: [Link]

-

Iaroshenko, V. O., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal. Available from: [Link]

-

Diazoalkane 1,3-dipolar cycloaddition. (2025). Wikipedia. Available from: [Link]

-

Vuluga, D., et al. (2008). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry. Available from: [Link]

-

C-H Bond Arylation of Pyrazoles at the β-Position: General Conditions and Computational Elucidation for a High Regioselectivity. (2021). PubMed. Available from: [Link]

-

Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Sci-Hub. Available from: [Link]

-

Synthesis of pyrazole derivatives via 1,3-dipolar cycloaddition of diazoalkane to alkyne. (n.d.). ResearchGate. Available from: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central. Available from: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Semantic Scholar. Available from: [Link]

-

Retrosynthetic conception of three-component pyrazole syntheses by virtue of alkynyl carbonyl condensation. (n.d.). ResearchGate. Available from: [Link]

-

Iaroshenko, V. O., et al. (2012). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry, 77(14), 6247-6254. Available from: [Link]

-

Synthesis of Functionalized Pyrazoles via 1,3-Dipolar Cycloaddition of α-Diazo-β-ketophosphonates, Sufones and Esters with Electron-Deficient Alkenes. (2017). PubMed. Available from: [Link]

-

Al-Warhi, T., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(24), 8089. Available from: [Link]

-

Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2451-2458. Available from: [Link]

-

Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Available from: [Link]

-

knorr pyrazole synthesis. (2015). Slideshare. Available from: [Link]

-

Green synthesis of pyranopyrazole using microwave assisted techniques. (2020). GSC Online Press. Available from: [Link]

-

Some examples of pyrazole based commercial drugs and bioactive molecules. (n.d.). ResearchGate. Available from: [Link]

-

Corradi, A., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules, 12(7), 1482-1495. Available from: [Link]

-

Li, Z., & Xing, J. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 911-937. Available from: [Link]

-

Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones. (2023). PubMed. Available from: [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. Available from: [Link]

-

Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ChemistrySelect, 8(25). Available from: [Link]

-

Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2018). National Institutes of Health. Available from: [Link]

-

New “Green” Approaches to the Synthesis of Pyrazole Derivatives. (2007). Sci-Hub. Available from: [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2022). MDPI. Available from: [Link]

-

Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (n.d.). Organic Chemistry Portal. Available from: [Link]

-

Knorr Pyrazole Synthesis. (n.d.). SynArchive. Available from: [Link]

-

Retrosynthesis of a Pyrazolone - Chemistry of Medicinal Drugs 5. (2024). YouTube. Available from: [Link]

-

The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. (n.d.). ResearchGate. Available from: [Link]

-

Disconnection & synthesis of 5-membered unsaturated ring Oxazole and Pyrazole | Retrosynthesis |. (2020). YouTube. Available from: [Link]

-

L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. (2025). ResearchGate. Available from: [Link]

-

Fatahala, S. S. (2017). Retrosynthesis analysis; a way to design a retrosynthesis map for Pyridine and pyrimidine ring. Annals of Advances in Chemistry, 1(1), 057–060. Available from: [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 11. knorr pyrazole synthesis | PPTX [slideshare.net]

- 12. Diazoalkane 1,3-dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 13. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis of Functionalized Pyrazoles via 1,3-Dipolar Cycloaddition of α-Diazo-β-ketophosphonates, Sufones and Esters with Electron-Deficient Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]

- 17. semanticscholar.org [semanticscholar.org]

- 18. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. thieme-connect.com [thieme-connect.com]

- 21. gsconlinepress.com [gsconlinepress.com]

- 22. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 23. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]

- 24. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. Sci-Hub: are you are robot? [sci-hub.box]

- 27. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 28. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 35. C-H Bond Arylation of Pyrazoles at the β-Position: General Conditions and Computational Elucidation for a High Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. nbinno.com [nbinno.com]

Preliminary Biological Screening of Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate Derivatives: A Framework for Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry.[1][2] Its unique structural and electronic properties have established it as a "privileged scaffold," a core molecular framework that confers a broad spectrum of pharmacological activities.[3][4][5] Pyrazole derivatives have been successfully developed into therapeutics demonstrating potent anticancer, anti-inflammatory, antimicrobial, and antiviral activities, among others.[1][3][5][6][7]

The compound Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate serves as a versatile chemical intermediate. Its structure is primed for further functionalization, allowing chemists to synthesize extensive libraries of novel derivatives.[8][9] The nitro and pyrazolyl groups enhance its reactivity and binding potential, making it a valuable starting point for targeted, high-efficacy compounds.[8][9]

This guide provides a comprehensive framework for the essential first step in the drug discovery pipeline: the preliminary in vitro biological screening of novel this compound derivatives. As a Senior Application Scientist, my focus is not just on the "how" but the "why"—explaining the causality behind experimental choices to ensure robust, reproducible, and meaningful data generation. We will explore three primary screening funnels based on the well-documented potential of the pyrazole core: anticancer, anti-inflammatory, and antimicrobial activity.

Part 1: Anticancer Activity Screening - Cytotoxicity Assessment

Expertise & Rationale

The pyrazole nucleus is a prominent feature in numerous anticancer agents, including kinase inhibitors that target signaling pathways crucial for tumor growth and proliferation.[3][10][11][12] Many pyrazole derivatives have been shown to interact with targets such as tubulin, EGFR, and various cycline-dependent kinases (CDKs).[3][10] Therefore, the logical first step in evaluating a new library of pyrazole derivatives is to assess their general cytotoxicity against cancer cell lines. A positive "hit" in a cytotoxicity screen provides the justification for more complex, mechanism-of-action studies.

The MTT assay is a foundational, reliable colorimetric method for this purpose.[13][14] Its principle is based on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[13][15][16] The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of living, metabolically active cells, thus providing a measure of cell viability and the cytotoxic potential of the test compounds.[16]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a self-validating system for determining the half-maximal inhibitory concentration (IC₅₀) of the derivative compounds.

1. Cell Culture and Seeding:

- Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293) to assess selectivity.

- Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

- Seed 5,000-10,000 cells per well in 100 µL of media into a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment.

2. Compound Preparation and Treatment:

- Prepare a 10 mM stock solution of each this compound derivative in DMSO.

- Perform serial dilutions of the stock solution in culture media to create a range of final treatment concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

- Include the following controls on each plate:

- Vehicle Control: Cells treated with media containing the same final concentration of DMSO.

- Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).

- Blank Control: Wells containing media only (no cells).

- Remove the old media from the cells and add 100 µL of the media containing the serially diluted compounds.

- Incubate the plate for 48-72 hours.

3. MTT Addition and Formazan Solubilization:

- Prepare a 5 mg/mL stock solution of MTT in sterile Phosphate Buffered Saline (PBS).

- Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.

- Carefully aspirate the media from each well without disturbing the formazan crystals.

- Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

4. Data Acquisition and Analysis:

- Measure the absorbance of each well at 570 nm using a microplate reader.

- Calculate the percentage of cell viability using the following formula:

- % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

- Plot the % Viability against the log of the compound concentration.

- Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value for each derivative.

Data Presentation: Cytotoxicity Results

Summarize the quantitative data in a clear, structured table for easy comparison.

| Derivative ID | Cancer Cell Line (e.g., MCF-7) IC₅₀ (µM) | Cancer Cell Line (e.g., A549) IC₅₀ (µM) | Control Cell Line (e.g., HEK293) IC₅₀ (µM) | Selectivity Index (SI)* |

| ENP-001 | 15.2 | 22.5 | >100 | >6.5 |

| ENP-002 | 5.8 | 9.1 | 85.3 | 14.7 |

| Doxorubicin | 0.9 | 1.2 | 2.5 | 2.8 |

*Selectivity Index (SI) = IC₅₀ in control cell line / IC₅₀ in cancer cell line. A higher SI value is desirable.

Visualization: MTT Assay Workflow

Caption: Workflow for MTT-based cytotoxicity screening of pyrazole derivatives.

Part 2: Anti-inflammatory Activity Screening

Expertise & Rationale

The pyrazole scaffold is famously present in celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, highlighting the profound potential of this chemical class in treating inflammation.[6] Beyond COX inhibition, pyrazole derivatives can modulate other key inflammatory pathways, such as the suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins.[6]

A robust and relevant primary screen for anti-inflammatory potential involves measuring the ability of a compound to inhibit the release of TNF-α from macrophages stimulated with lipopolysaccharide (LPS).[17] Macrophages are central players in the inflammatory response, and LPS (a component of Gram-negative bacteria) is a potent inducer of this response.[17] This cell-based assay provides a physiologically relevant system to identify compounds that interfere with inflammatory signaling cascades.[18]

Experimental Protocol: Inhibition of TNF-α Release in LPS-Stimulated Macrophages

This protocol uses the human monocytic cell line THP-1, which can be differentiated into macrophage-like cells.

1. Cell Differentiation and Seeding:

- Culture THP-1 monocytes in RPMI-1640 media supplemented with 10% FBS.

- To differentiate monocytes into macrophages, treat the cells with 100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

- After differentiation, wash the now-adherent macrophage-like cells with PBS and add fresh, PMA-free media. Allow cells to rest for 24 hours.

- Seed the differentiated THP-1 cells into a 96-well plate at a density of 5 x 10⁴ cells per well.

2. Compound Pre-treatment:

- Prepare serial dilutions of the pyrazole derivatives in culture media as described in the anticancer protocol.

- Add the diluted compounds to the cells and incubate for 1-2 hours. This pre-incubation allows the compounds to enter the cells and interact with their targets before the inflammatory stimulus is introduced.

- Include controls:

- Vehicle Control: Cells treated with DMSO.

- Positive Control: Cells treated with a known anti-inflammatory drug (e.g., Dexamethasone).

3. LPS Stimulation:

- Following pre-treatment, add LPS to each well to a final concentration of 100 ng/mL to induce an inflammatory response. Do not add LPS to the "unstimulated" control wells.

- Incubate the plate for 6-18 hours at 37°C. The optimal incubation time should be determined empirically.

4. Supernatant Collection and Cytokine Measurement:

- Centrifuge the 96-well plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.

- Carefully collect the cell culture supernatant from each well.

- Quantify the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

- In a parallel plate, perform an MTT or similar viability assay to ensure that the observed reduction in TNF-α is not due to compound-induced cytotoxicity.

5. Data Analysis:

- Generate a standard curve from the ELISA standards.

- Calculate the concentration of TNF-α in each sample based on the standard curve.

- Determine the percentage inhibition of TNF-α release:

- % Inhibition = [1 - (TNF-α in Treated Sample / TNF-α in LPS-only Control)] * 100

Data Presentation: Anti-inflammatory Results

| Derivative ID | TNF-α Inhibition at 10 µM (%) | IC₅₀ (µM) | Cell Viability at 10 µM (%) |

| ENP-001 | 12.4 | >50 | 98 |

| ENP-002 | 68.2 | 4.5 | 95 |

| Dexamethasone | 85.1 | 0.8 | 99 |

Visualization: Anti-inflammatory Screening Workflow

Caption: Workflow for screening pyrazole derivatives for anti-inflammatory activity.

Part 3: Antimicrobial Activity Screening

Expertise & Rationale

Heterocyclic compounds, particularly those containing nitrogen, are a rich source of antimicrobial agents.[7] Pyrazole derivatives have demonstrated broad-spectrum activity against various Gram-positive and Gram-negative bacteria as well as fungi.[5][19][20][21] Therefore, screening new derivatives for antimicrobial properties is a critical step in exploring their full therapeutic potential.

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22][23][24] The MIC is defined as the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.[22][24] This method is accurate, reproducible, and can be adapted for high-throughput screening in a 96-well format.[23][25]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is adaptable for both bacteria and fungi with minor modifications.

A) Antibacterial Screening

1. Preparation of Materials:

- Bacterial Strains: Select a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) species.[19]

- Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

- Compound Plates: Prepare a 96-well plate with 2-fold serial dilutions of the pyrazole derivatives in DMSO. Then, dilute these into the CAMHB to achieve the final desired concentrations (e.g., ranging from 128 µg/mL down to 0.25 µg/mL).

2. Inoculum Preparation:

- From a fresh agar plate (18-24 hours growth), suspend several colonies in sterile saline.

- Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

- Dilute this adjusted suspension in CAMHB so that the final inoculum density in each well of the assay plate will be approximately 5 x 10⁵ CFU/mL.

3. Inoculation and Incubation:

- Add the final bacterial inoculum to each well of the compound plate.

- Include controls:

- Positive Control: Wells with bacteria and media but no compound.

- Negative (Sterility) Control: Wells with media only.

- Drug Control: A known antibiotic (e.g., Ciprofloxacin).

- Seal the plate and incubate at 37°C for 16-20 hours.[23]

B) Antifungal Screening

1. Preparation of Materials:

- Fungal Strains: Select relevant yeast (e.g., Candida albicans) or mold (e.g., Aspergillus fumigatus) species.[7][26]

- Media: Use RPMI-1640 medium buffered with MOPS.

- Compound Plates: Prepare as described for antibacterial screening.

2. Inoculum Preparation:

- For yeasts, prepare a cell suspension and adjust to a 0.5 McFarland standard, then dilute to a final inoculum of 0.5-2.5 x 10³ CFU/mL.[27]

- For molds, grow on an agar plate until sporulation occurs. Harvest spores by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Count spores with a hemocytometer and adjust to a final inoculum of 0.4-5 x 10⁴ CFU/mL.

3. Inoculation and Incubation:

- Inoculate the plate as described for bacteria.

- Incubate at 35°C for 24-48 hours (or longer, depending on the fungal species).[27]

4. Reading and Interpreting Results (for both):

- The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed by eye or with a plate reader.

- For some fungistatic compounds, a significant reduction in growth (e.g., 50% reduction compared to the positive control) may be used as the endpoint.

Data Presentation: Antimicrobial Results (MIC)

| Derivative ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| ENP-001 | >128 | >128 | 64 |

| ENP-002 | 8 | 32 | 16 |

| Ciprofloxacin | 0.5 | 0.25 | N/A |

| Fluconazole | N/A | N/A | 2 |

Visualization: Broth Microdilution Workflow

Caption: General workflow for MIC determination via broth microdilution.

Conclusion and Future Directions

This guide provides a foundational, three-pronged approach to the preliminary biological screening of novel this compound derivatives. By employing these robust, validated in vitro assays, researchers can efficiently identify lead compounds with promising cytotoxic, anti-inflammatory, or antimicrobial properties.

A "hit" from any of these primary screens is not an endpoint but a critical starting point. Positive results should trigger a cascade of secondary investigations, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to determine which chemical modifications enhance potency and selectivity.

-

Mechanism of Action (MoA) Studies: Investigating the specific molecular targets and pathways affected by the lead compounds (e.g., kinase profiling, western blotting for signaling proteins, gene expression analysis).

-

Advanced In Vitro Models: Testing in more complex systems like 3D cell cultures, co-cultures, or organoid models.

-

In Vivo Validation: Progressing the most promising candidates to animal models to assess efficacy, pharmacokinetics, and safety.

By systematically applying this screening framework, drug development professionals can logically and efficiently navigate the early stages of discovery, maximizing the potential of the versatile pyrazole scaffold to yield next-generation therapeutics.

References

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

- MTT assay. (n.d.). Wikipedia.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Int J Mol Sci.

- MTT assay and its use in cell viability and prolifer

- Pyrazole as an anti-inflammatory scaffold. (2022).

- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (n.d.). IJPPR.

- Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current St

- Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC - NIH.

- Mini review on anticancer activities of Pyrazole Deriv

- A review of recent advances in anticancer activity and SAR of pyrazole deriv

- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv

- Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022).

- Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole deriv

- Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. (n.d.). PubMed.

- Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Deriv

- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).

- In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv

- Antifungal Susceptibility Testing: Current Approaches. (n.d.). Clinical Microbiology Reviews.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- Broth microdilution. (n.d.). Wikipedia.

- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm

- MTT Cell Proliferation and Cytotoxicity Assay Kit (E-CK-A341). (n.d.). Elabscience.

- MTT Cell Viability Assay Kit. (n.d.). Biotium.

- In vitro pharmacological screening methods for anti-inflammatory agents. (2025).

- Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.).

- Anti-Inflamm

- Broth Dilution Method for MIC Determin

- Antifungal Activity Test Service. (n.d.).

- Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (2022). YouTube.

- Antifungal Susceptibility Testing: Current Approaches. (n.d.). PMC - PubMed Central.

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.

- MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.

- Antifungal Susceptibility. (n.d.). MI - Microbiology.

- In vitro Screening Systems. (n.d.).

- In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). PubMed.

- Screening and identification of novel biologically active n

- In Vitro Assay Development Services. (n.d.).

- Ethyl 2-Nitro-4-(1-pyrazolyl)

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (n.d.). Indian Academy of Sciences.

- Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. (2017).

- Ethyl 2-Nitro-4-(1-pyrazolyl)

Sources

- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. mdpi.com [mdpi.com]

- 4. sciencescholar.us [sciencescholar.us]

- 5. eurekaselect.com [eurekaselect.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 8. This compound [myskinrecipes.com]

- 9. This compound [myskinrecipes.com]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MTT assay - Wikipedia [en.wikipedia.org]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. MTT Cell Proliferation and Cytotoxicity Assay Kit - Elabscience® [elabscience.com]

- 16. biotium.com [biotium.com]

- 17. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. iivs.org [iivs.org]

- 19. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Broth microdilution - Wikipedia [en.wikipedia.org]

- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 26. journals.asm.org [journals.asm.org]

- 27. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Crystal structure analysis of Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate

An In-Depth Technical Guide to the Crystal Structure Analysis of Ethyl 2-Nitro-4-(1-pyrazolyl)benzoate

Abstract

This guide provides a comprehensive, technically-grounded methodology for the complete structural elucidation of this compound. Addressed to researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, establishing a self-validating workflow from synthesis to final crystallographic refinement. We will explore the synthesis and spectroscopic confirmation of the target compound, the critical techniques for growing diffraction-quality single crystals, and the detailed process of data collection and structure refinement using single-crystal X-ray diffraction (SC-XRD). The guide emphasizes the interpretation of the final structural model, highlighting key geometric parameters and intermolecular interactions that are crucial for understanding its potential role in rational drug design.

Introduction: The Rationale for Structural Analysis

In modern drug discovery, understanding the precise three-dimensional arrangement of atoms within a molecule is not merely an academic exercise; it is a cornerstone of rational drug design. The target molecule, this compound, is composed of three key moieties, each contributing to a unique chemical profile with significant therapeutic potential.

-

The Pyrazole Scaffold: The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have led to its incorporation into numerous approved drugs for treating a wide array of diseases, including inflammatory conditions and cancer.[1][2][3] The metabolic stability of the pyrazole nucleus is a significant factor in its frequent use in novel drug candidates.[1]

-

The Nitroaromatic System: Nitroaromatic compounds are a significant class of therapeutic agents, known for their broad pharmacological properties, including antibacterial and antiprotozoal activities.[4][5] The potent electron-withdrawing nature of the nitro group is central to the bioactivation and mechanism of action of many of these drugs, although this moiety also necessitates careful toxicological assessment.[4][5]

-

The Benzoate Ester Linkage: Benzoate esters are common functionalities in pharmaceuticals, often used to modulate properties such as solubility, stability, and bioavailability.[6][7]

The convergence of these three fragments in a single molecule presents a compelling case for detailed structural investigation. An unambiguous crystal structure provides definitive proof of constitution and conformation, which is essential for building robust Structure-Activity Relationships (SAR), guiding further synthetic optimization, and enabling high-fidelity computational studies like molecular docking.

This guide will therefore detail the complete workflow for achieving this structural elucidation.

Synthesis and Spectroscopic Confirmation

A prerequisite for any crystallographic study is the synthesis and rigorous purification of the target compound. A plausible synthetic route begins with the esterification of 4-hydroxy-2-nitrobenzoic acid, followed by a nucleophilic aromatic substitution or a coupling reaction to introduce the pyrazole moiety. A more direct approach could involve the reaction of ethyl 4-fluoro-2-nitrobenzoate with pyrazole in the presence of a suitable base.

Regardless of the specific route, the identity and purity of the synthesized this compound must be unequivocally confirmed before attempting crystallization.

Protocol 2.1: Spectroscopic Verification

-

¹H and ¹³C NMR Spectroscopy:

-

Rationale: NMR provides the most definitive information about the molecular skeleton and the connectivity of atoms.

-

Method: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H Signals: Protons on the pyrazole ring, distinct aromatic protons on the benzoate ring (with splitting patterns influenced by the nitro and pyrazolyl substituents), and the characteristic quartet and triplet of the ethyl ester group.

-

Expected ¹³C Signals: Signals corresponding to the carbonyl carbon of the ester, carbons of the two aromatic rings, and the aliphatic carbons of the ethyl group. Data for a related compound, ethyl 4-nitrobenzoate, shows the ester carbonyl at ~165 ppm and the ethyl group carbons at ~62 and ~14 ppm, providing a useful reference.[6]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Rationale: FTIR is highly effective for identifying key functional groups.

-

Method: Acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.

-

Expected Peaks:

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Rationale: HRMS provides an exact mass, confirming the elemental composition of the synthesized molecule.

-

Method: Utilize Electrospray Ionization (ESI) to obtain the [M+H]⁺ or [M+Na]⁺ adduct.

-

Expected Mass: The calculated exact mass should match the observed mass to within 5 ppm.

-

The Crucial Step: Growing Diffraction-Quality Crystals

The success of a single-crystal X-ray diffraction experiment is entirely dependent on the quality of the crystal.[8] This is often the most challenging and empirical step in the process. The goal is to produce a single, well-ordered crystal, free of defects, and of an appropriate size (typically 0.1-0.3 mm in each dimension).

Protocol 3.1: Slow Evaporation Method

-

Solvent Selection (The Rationale): The ideal solvent system is one in which the compound has moderate solubility. It should not be too soluble (preventing precipitation) nor too insoluble (preventing dissolution). A binary solvent system is often effective, consisting of a "good" solvent in which the compound dissolves readily and a "poor" solvent (an "anti-solvent") in which it is much less soluble.

-

Procedure: a. Dissolve a small amount (5-10 mg) of the highly purified compound in a minimal volume of a "good" solvent (e.g., acetone, ethyl acetate, or dichloromethane) in a small, clean vial. b. Add a "poor" solvent (e.g., hexane, heptane, or ethanol) dropwise until the solution becomes faintly turbid. c. Add a single drop of the "good" solvent to redissolve the precipitate and restore a clear solution. d. Cover the vial with a cap containing a few small pinholes. This allows for very slow evaporation of the more volatile solvent, gradually increasing the concentration of the "poor" solvent and gently driving the compound out of solution to form ordered crystals. e. Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.

Single-Crystal X-ray Diffraction: From Diffraction to Structure

Single-crystal X-ray diffraction is a non-destructive technique that provides precise information about the three-dimensional arrangement of atoms, including bond lengths, bond angles, and unit cell dimensions.[9][10] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[10]

Caption: The workflow for single-crystal X-ray diffraction analysis.

Protocol 4.1: Data Collection, Solution, and Refinement

-

Crystal Mounting and Data Collection:

-

A suitable crystal is selected under a microscope and mounted on a specialized holder (e.g., a MiTeGen loop).

-

The mounted crystal is placed on a goniometer head in the diffractometer and flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. This is a critical step to minimize thermal motion of the atoms, leading to sharper diffraction spots and a higher quality dataset.

-

The diffractometer, equipped with an X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector, collects a series of diffraction images as the crystal is rotated through various angles.[11]

-

-

Data Processing and Structure Solution:

-